3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organosulfur compound characterized by the presence of a cyclopentyloxy group, an iodine atom, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with cyclopentanol and iodine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are sourced and handled with care to minimize impurities and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are the subject of ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentyloxy)-4-methoxy-1lambda6-thiolane-1,1-dione
- 3-(Cyclopentyloxy)-4-chloro-1lambda6-thiolane-1,1-dione
- 3-(Cyclopentyloxy)-4-bromo-1lambda6-thiolane-1,1-dione
Uniqueness
3-(Cyclopentyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where iodine’s characteristics are advantageous.
Properties
Molecular Formula |
C9H15IO3S |
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Molecular Weight |
330.19 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15IO3S/c10-8-5-14(11,12)6-9(8)13-7-3-1-2-4-7/h7-9H,1-6H2 |
InChI Key |
FNXBXKGTRIHFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
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